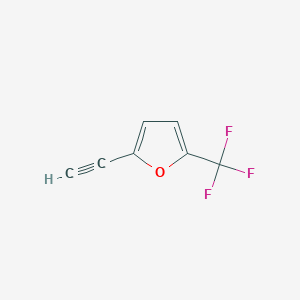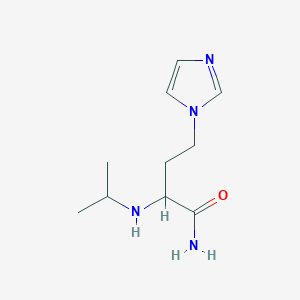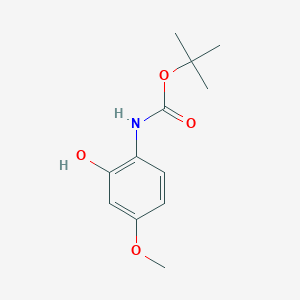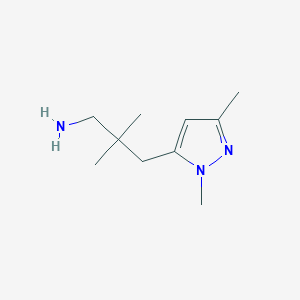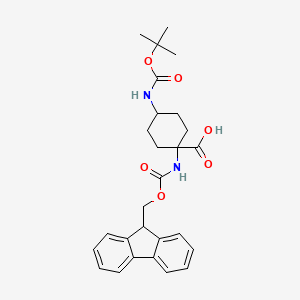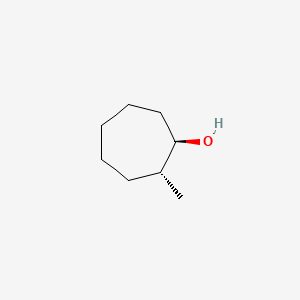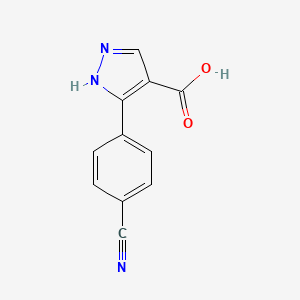![molecular formula C7H6BrN3O B13620534 {6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol](/img/structure/B13620534.png)
{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a methanol group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones under microwave irradiation, which facilitates the formation of the triazole ring . The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of {6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}formaldehyde or {6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}carboxylic acid.
Reduction: Formation of {6-Hydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and methanol group can also contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure and have been studied for their biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in drug development.
Uniqueness
{6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl}methanol is unique due to the presence of the bromine atom and methanol group, which can influence its reactivity and biological activity. The specific arrangement of atoms in this compound allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C7H6BrN3O/c8-5-1-2-7-9-6(4-12)10-11(7)3-5/h1-3,12H,4H2 |
InChI Key |
UVOUWNPBMLBFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C=C1Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


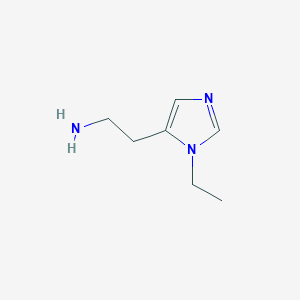
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclobutane-1-carboxylic acid](/img/structure/B13620463.png)
